molecular formula C12H14N4 B3282922 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile CAS No. 75928-85-7

3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile

Cat. No.: B3282922
CAS No.: 75928-85-7
M. Wt: 214.27 g/mol
InChI Key: CMRIHPWWNMASTF-UHFFFAOYSA-N
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Description

3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile is an organic compound that belongs to the pyridine family This compound is characterized by the presence of a diethylamino group at the third position, a methyl group at the fourth position, and two cyano groups at the second and sixth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors such as 3-aminocrotonitrile and malononitrile.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via a nucleophilic substitution reaction using diethylamine.

    Methylation: The methyl group is introduced at the fourth position through an alkylation reaction using methyl iodide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylamine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The cyano groups may also play a role in binding to active sites of enzymes or receptors, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)-4-methylpyridine-2-carbonitrile: Lacks one cyano group compared to 3-(Diethylamino)-4-methylpyridine-2,6-dicarbonitrile.

    4-Methylpyridine-2,6-dicarbonitrile: Lacks the diethylamino group.

    3-(Diethylamino)pyridine-2,6-dicarbonitrile: Lacks the methyl group.

Uniqueness

This compound is unique due to the presence of both the diethylamino and methyl groups, along with two cyano groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(diethylamino)-4-methylpyridine-2,6-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-4-16(5-2)12-9(3)6-10(7-13)15-11(12)8-14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRIHPWWNMASTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(N=C(C=C1C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220014
Record name 3-(Diethylamino)-4-methyl-2,6-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75928-85-7
Record name 3-(Diethylamino)-4-methyl-2,6-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75928-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Diethylamino)-4-methyl-2,6-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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